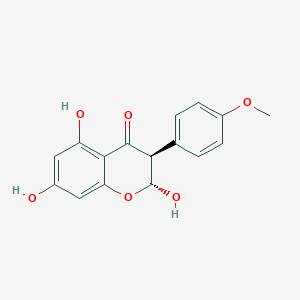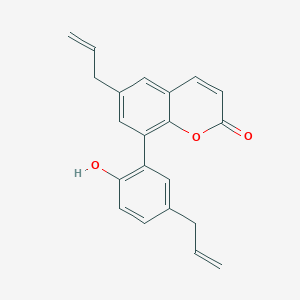
2,5,7-Trihydroxy-4'-methoxyisoflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,7-Trihydroxy-4'-methoxyisoflavanone is a flavonoid compound known for its potential biological activities. Flavonoids are a class of polyphenolic compounds found in various plants and are known for their antioxidant, anti-inflammatory, and anticancer properties. This specific compound is of interest due to its unique structural features and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,7-Trihydroxy-4'-methoxyisoflavanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenyl derivatives and suitable flavonoid precursors.
Condensation Reaction: The key step involves a condensation reaction between the 4-methoxyphenyl derivative and the flavonoid precursor under acidic or basic conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzopyran ring structure.
Industrial Production Methods
Industrial production of this compound may involve the use of bioreactors and enzymatic processes to achieve high yields and purity. For example, an emulsion bioreactor containing lipase from Serratia marcescens has been proposed for the production of similar compounds .
Análisis De Reacciones Químicas
Types of Reactions
2,5,7-Trihydroxy-4'-methoxyisoflavanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized flavonoid derivatives, dihydroflavonoids, and substituted flavonoid compounds.
Aplicaciones Científicas De Investigación
2,5,7-Trihydroxy-4'-methoxyisoflavanone has several scientific research applications:
Chemistry: It is used as a model compound for studying flavonoid chemistry and reaction mechanisms.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: Research focuses on its potential therapeutic effects, including anticancer and cardioprotective activities.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of 2,5,7-Trihydroxy-4'-methoxyisoflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid known for its anticancer and cardioprotective effects.
Myricetin: A flavonoid with strong antioxidant activity and potential therapeutic applications.
Uniqueness
2,5,7-Trihydroxy-4'-methoxyisoflavanone is unique due to its specific hydroxylation pattern and methoxy group, which contribute to its distinct biological activities and potential therapeutic benefits.
Propiedades
Fórmula molecular |
C16H14O6 |
|---|---|
Peso molecular |
302.28 g/mol |
Nombre IUPAC |
(2R,3S)-2,5,7-trihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-10-4-2-8(3-5-10)13-15(19)14-11(18)6-9(17)7-12(14)22-16(13)20/h2-7,13,16-18,20H,1H3/t13-,16-/m1/s1 |
Clave InChI |
IIQJLBKXWGKSKE-CZUORRHYSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)O |
SMILES canónico |
COC1=CC=C(C=C1)C2C(OC3=CC(=CC(=C3C2=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)


![sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl-(2-methyl-1,2,4-triazol-3-yl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1264333.png)




![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S)-2,4,6-trimethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1264343.png)



![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)

